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For Researchers, Scientists, and Drug Development Professionals

Introduction
Neurotensin (1-8) (NT(1-8)) is the N-terminal octapeptide fragment of the tridecapeptide

neurotensin. Its sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.[1][2] While the C-terminal

fragments of neurotensin, particularly NT(8-13), have been extensively studied for their high-

affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signaling, the

physicochemical properties and biological roles of N-terminal fragments like NT(1-8) are less

well-characterized. This technical guide provides a comprehensive overview of the core

physicochemical properties of Neurotensin (1-8), detailed experimental methodologies for its

study, and an exploration of its known and putative biological activities.

Core Physicochemical Properties
The fundamental physicochemical characteristics of Neurotensin (1-8) are summarized in the

table below. These properties are crucial for understanding its behavior in biological systems

and for the design of experimental studies.
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Property Value Reference

Amino Acid Sequence
pGlu-Leu-Tyr-Glu-Asn-Lys-

Pro-Arg
[1][2]

Molecular Formula C46H71N13O14 [1]

Molecular Weight 1030.1 g/mol

Isoelectric Point (pI) ~6.8 (Predicted)

Solubility Soluble in aqueous solutions.

Stability in Human Plasma

Relatively stable, with a

reported in vitro half-life of

approximately 226 minutes. It

is a major metabolic product of

full-length neurotensin

degradation in plasma.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Neurotensin
(1-8)
The synthesis of Neurotensin (1-8) and its analogs is typically achieved through Fmoc solid-

phase peptide synthesis.

Methodology:

Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is used

as the solid support. The C-terminal amino acid (Arginine) is loaded onto the resin.

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide

chain is removed using a solution of piperidine in a suitable solvent like N,N-

dimethylformamide (DMF).

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated

using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the
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peptide chain.

Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in

the sequence (Pro, Lys, Asn, Glu, Tyr, Leu, pGlu).

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers.

Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using

cold diethyl ether and washed to remove residual scavengers and byproducts.

Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
Purification of the crude synthetic peptide is essential to obtain a highly pure sample of

Neurotensin (1-8).

Methodology:

Column: A C18 reversed-phase column is commonly used for the purification of peptides.

Mobile Phases:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing

Solvent B concentration. This separates Neurotensin (1-8) from more polar and less polar

impurities.

Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm.

Fraction Collection and Analysis: Fractions corresponding to the main peptide peak are

collected. The purity of these fractions is assessed by analytical RP-HPLC.
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Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified

peptide as a solid.

Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized

Neurotensin (1-8).

Methodology:

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of

water and acetonitrile with a small amount of formic acid to aid ionization.

Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions

of peptides.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass

analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap). The molecular weight of

Neurotensin (1-8) can be confirmed from the resulting mass spectrum.

Tandem Mass Spectrometry (MS/MS): For sequence verification, the parent ion of

Neurotensin (1-8) can be selected and fragmented. The resulting fragment ions provide

information about the amino acid sequence.

Biological Activity and Signaling Pathways
The biological role of Neurotensin (1-8) is an area of ongoing investigation and presents a

more complex picture compared to the well-defined actions of C-terminal neurotensin

fragments.

Interaction with Classical Neurotensin Receptors (NTS1
and NTS2)
Numerous studies have demonstrated that the C-terminal hexapeptide of neurotensin, NT(8-

13), is the primary determinant for high-affinity binding to and activation of the NTS1 and NTS2

receptors. In contrast, Neurotensin (1-8) exhibits little to no excitatory effect on neurons and is

generally considered to be inactive at these classical neurotensin receptors.
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Classical Neurotensin Receptor Signaling
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Figure 1. Classical signaling pathway of neurotensin fragments.
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Evidence for Alternative Biological Roles and Signaling
Despite its inactivity at NTS1 and NTS2, emerging evidence suggests that N-terminal

fragments of neurotensin, including NT(1-8), are not merely inactive metabolites but may

possess distinct biological functions.

Cytoprotective Effects: One study demonstrated that intracisternal administration of NT(1-8)

provided significant cytoprotection against cold-restraint stress-induced gastric ulcers in rats,

with a dose-dependent efficacy similar to that of full-length neurotensin.

Pancreatic Secretion: There is evidence to suggest that N-terminal neurotensin fragments

may participate in the hormonal regulation of exocrine pancreas secretion.

Novel Receptor Interactions: The biological effects of N-terminal fragments like NT(1-11) on

cortisol secretion have been shown to be mediated by a receptor distinct from NTS1, NTS2,

and the sortilin/NTS3 receptor. This raises the possibility that NT(1-8) may also interact with

a yet-to-be-identified receptor.
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Hypothesized Signaling of N-Terminal Neurotensin Fragments

Neurotensin (1-8)

Novel Receptor(s)?

Putative Binding

Unknown Signaling Cascade

Activates

Observed Biological Effects
- Cytoprotection

- Modulation of Pancreatic Secretion

Click to download full resolution via product page

Figure 2. Hypothesized signaling pathway for Neurotensin (1-8).

Summary and Future Directions
Neurotensin (1-8) is a stable N-terminal fragment of neurotensin with well-defined primary

physicochemical properties. While it does not significantly interact with the classical

neurotensin receptors NTS1 and NTS2, emerging evidence points towards independent

biological activities that are likely mediated by a distinct, yet uncharacterized, signaling

pathway.

Future research should focus on:

Deorphanizing the receptor(s) for N-terminal neurotensin fragments.
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Elucidating the downstream signaling cascades activated by NT(1-8).

Further investigating the physiological and pathophysiological roles of NT(1-8) in the central

nervous system and peripheral tissues.

A deeper understanding of the physicochemical properties and biological functions of

Neurotensin (1-8) will be crucial for a complete picture of the neurotensinergic system and

may open new avenues for therapeutic intervention in various physiological and disease

processes.
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Experimental Workflow for Neurotensin (1-8) Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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